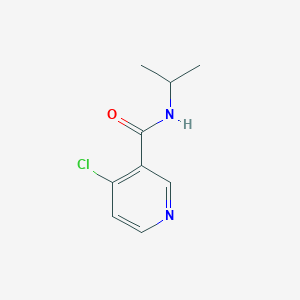

4-Chloro-N-(propan-2-yl)pyridine-3-carboxamide

Description

Properties

CAS No. |

62458-81-5 |

|---|---|

Molecular Formula |

C9H11ClN2O |

Molecular Weight |

198.65 g/mol |

IUPAC Name |

4-chloro-N-propan-2-ylpyridine-3-carboxamide |

InChI |

InChI=1S/C9H11ClN2O/c1-6(2)12-9(13)7-5-11-4-3-8(7)10/h3-6H,1-2H3,(H,12,13) |

InChI Key |

ZMFKIRMODNGXAS-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)NC(=O)C1=C(C=CN=C1)Cl |

Origin of Product |

United States |

Preparation Methods

Stepwise Preparation Based on Patent WO2017043563A1

Patent WO2017043563A1 provides a method for producing pyridinecarboxamide derivatives, which includes steps relevant to the preparation of 4-Chloro-N-(propan-2-yl)pyridine-3-carboxamide or its analogs.

Step 1: Chlorination of 2-chloro-4-picoline

- 2-chloro-4-picoline is chlorinated using N-chlorosuccinimide (NCS) to yield 2-bromo-4-chloromethylpyridine.

- This step introduces the chloro substituent at the 4-position while functionalizing the methyl group for further transformation.

Step 2: Thiolation

- The 2-bromo-4-chloromethylpyridine intermediate reacts with 2-mercaptonicotinic acid in the presence of triethylamine.

- This yields 2-(2-bromopyridin-4-ylmethylthio)pyridine-3-carboxylic acid, incorporating the carboxylic acid functionality.

Step 3: Activation and Amide Formation

- The carboxylic acid intermediate is activated using N,N-diisopropylethylamine and O-(7-azabenzotriazol-1-yl) reagents.

- Subsequent reaction with isopropylamine forms the target carboxamide.

This method emphasizes the use of halogenation and thiolation strategies to prepare the activated pyridine acid intermediate before amide coupling.

Carbonyldiimidazole (CDI)-Mediated Amide Formation

A widely used method for amide synthesis involves activating the carboxylic acid with carbonyldiimidazole (CDI) followed by reaction with the amine:

- The pyridine-3-carboxylic acid derivative is treated with CDI in acetonitrile under reflux.

- The formation of the CDI-carboxylic acid intermediate is monitored by IR spectroscopy, showing characteristic carbonyl stretching bands near 1735 and 1700 cm⁻¹.

- Isopropylamine is then added to the activated intermediate, and the mixture is refluxed overnight.

- The product is purified by column chromatography or crystallization.

This method is documented in the synthesis of related pyridine amide derivatives and is applicable for preparing this compound due to its efficiency and mild conditions.

Chlorination of Pyridin-2-ylamine Precursors

Chlorination of pyridin-2-ylamine derivatives is a crucial step to install the 4-chloro substituent on the pyridine ring:

- 4-chloropyridin-2-amine can be chlorinated using N-chlorosuccinimide (NCS) in solvents like N,N-dimethylformamide (DMF) or ethyl acetate.

- Reaction conditions typically involve stirring at temperatures ranging from -20 °C to room temperature for 24-28 hours.

- The product, 4,5-dichloropyridin-2-amine, is isolated by filtration, washing, and drying, yielding 66-69%.

- This intermediate can be further transformed toward the target amide compound.

This chlorination step is well-documented with detailed reaction conditions and yields, providing a reliable route to halogenated pyridine intermediates.

Amide Formation via Coupling with Isopropylamine

Following activation of the carboxylic acid intermediate, the amide bond formation with isopropylamine proceeds under mild conditions:

- The activated acid intermediate (e.g., CDI-activated or O-(7-azabenzotriazol-1-yl) ester) is reacted with isopropylamine.

- The reaction is typically conducted at room temperature or under reflux, depending on the activation method.

- Purification by column chromatography or recrystallization yields the pure this compound.

Data Table Summarizing Key Preparation Steps

In-Depth Research Findings and Notes

- The patent WO2017043563A1 provides a comprehensive synthetic route with multiple steps involving halogenation, thiolation, and amide coupling, which can be adapted for the target compound or its analogues.

- Carbonyldiimidazole activation is a robust and commonly used method for amide bond formation in pyridine derivatives, offering good control and yields.

- Chlorination with N-chlorosuccinimide is a selective and efficient method to introduce chlorine substituents on pyridine rings, essential for the 4-chloro substitution.

- Spectroscopic monitoring (IR and NMR) is critical for confirming intermediate formation, especially for activated carboxylic acid intermediates and final amide products.

- Purification techniques such as silica gel chromatography and recrystallization are standard to achieve high purity compounds suitable for further applications.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-N-(propan-2-yl)pyridine-3-carboxamide can undergo various chemical reactions, including:

Substitution Reactions: The chloro group at the 4-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Reduction Reactions: The carboxamide group can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3) complexes.

Oxidation Reactions: The compound can be oxidized to form N-oxides using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

Common Reagents and Conditions:

Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), and bases (e.g., sodium hydroxide, potassium carbonate).

Reduction: Reducing agents (e.g., LiAlH4, BH3), solvents (e.g., THF, diethyl ether).

Oxidation: Oxidizing agents (e.g., H2O2, m-CPBA), solvents (e.g., acetonitrile, dichloromethane).

Major Products Formed:

Substitution: Various substituted pyridine derivatives.

Reduction: Corresponding amine derivatives.

Oxidation: Pyridine N-oxides.

Scientific Research Applications

4-Chloro-N-(propan-2-yl)pyridine-3-carboxamide has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-Chloro-N-(propan-2-yl)pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in critical biological processes. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects, or modulate inflammatory pathways, resulting in anti-inflammatory activity . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Substituent Variations

The following table summarizes key structural differences and similarities between 4-Chloro-N-(propan-2-yl)pyridine-3-carboxamide and related compounds:

*Calculated based on molecular formula C₉H₁₀ClN₂O.

Key Observations:

- Substituent Position: The position of chlorine (e.g., 4 vs. 2 or 6) alters electronic effects and steric hindrance.

- Functional Groups : The carboxamide moiety is a common feature, but variations in substituents (e.g., hydroxyl, iodo, or nitro groups) influence solubility, binding affinity, and metabolic stability. The 2-chloro-N-(3-iodo-4-methylphenyl) compound () includes a heavy iodine atom, which may be leveraged in radiopharmaceutical applications .

Physicochemical Properties

- Melting Points : Compounds with polar groups (e.g., hydroxyl in ) exhibit higher melting points (>145°C) due to hydrogen bonding, whereas lipophilic substituents (e.g., isopropyl) may lower melting points.

Analytical Characterization

- Spectroscopy : ¹H NMR of the target compound would show characteristic isopropyl doublets (δ ~1.2–1.4 ppm) and pyridine ring protons (δ ~7.5–8.5 ppm), similar to analogs in .

- Crystallography : Tools like SHELX () and ORTEP () are critical for resolving hydrogen-bonding patterns, as seen in the 6-chloro-3-nitro derivative’s crystal structure .

Biological Activity

4-Chloro-N-(propan-2-yl)pyridine-3-carboxamide is a pyridine derivative that has garnered attention for its diverse biological activities. This compound's structure, characterized by the presence of a chloro group and a carboxamide functional group, suggests potential interactions with various biological targets. This article reviews the biological activity of this compound, highlighting its mechanisms of action, efficacy in different assays, and relevant case studies.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It may modulate enzyme activity or receptor interactions, influencing cellular processes such as proliferation and apoptosis. For instance, compounds with similar structures have been shown to inhibit kinases involved in critical signaling pathways .

Biological Activity Overview

The compound exhibits a range of biological activities, including:

- Antimicrobial Activity : Preliminary studies indicate that similar pyridine derivatives possess antibacterial properties against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for related compounds have been documented, showcasing their effectiveness against various strains .

- Anticancer Properties : Research has demonstrated that certain pyridine derivatives can disrupt protein-protein interactions crucial for cancer cell survival. For example, compounds targeting the c-Myc-Max complex have shown promise in inhibiting tumor growth .

- Antiparasitic Effects : Some studies suggest that structural modifications of pyridine derivatives can enhance their antiplasmodial activity. This is particularly relevant for compounds designed to inhibit specific enzymes in the malaria parasite .

Antimicrobial Efficacy

A study focusing on the antimicrobial properties of related pyridine derivatives found that certain compounds demonstrated significant activity against Staphylococcus aureus and Escherichia coli. The observed MIC values ranged from 4.69 µM to 22.9 µM for Gram-positive strains and higher for Gram-negative strains .

Anticancer Activity

In a focused library screening, derivatives of this compound were evaluated for their ability to disrupt c-Myc-Max/DNA complexes using electrophoretic mobility shift assays (EMSA). Compounds exhibiting over 90% disruption were identified, indicating strong potential as anticancer agents .

Data Tables

Q & A

Q. What synthetic routes are optimal for preparing 4-Chloro-N-(propan-2-yl)pyridine-3-carboxamide, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves condensation of 3-chloropyridine-4-carboxylic acid with isopropylamine, followed by activation of the carboxylic acid using coupling agents like EDCl/HOBt. Key steps:

- Carboxylic Acid Activation : Use DMF as a solvent with EDCl (1.2 eq) and HOBt (1.1 eq) at 0–5°C for 30 minutes .

- Amide Bond Formation : Add isopropylamine (1.5 eq) and stir at room temperature for 12–18 hours.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane 3:7) yields >85% purity.

Optimization : Monitor reaction progress via TLC (Rf ~0.4 in ethyl acetate/hexane). Adjust equivalents of coupling agents to minimize side products like N-acylurea .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- NMR : ¹H NMR (DMSO-d6) should show δ 8.5–8.7 ppm (pyridine-H), δ 1.2–1.4 ppm (isopropyl-CH3). ¹³C NMR confirms the carbonyl (C=O) at ~165 ppm .

- HPLC : Use a C18 column (ACN/water 60:40, 1.0 mL/min) with UV detection at 254 nm. Retention time ~6.2 min .

- Mass Spectrometry : ESI-MS ([M+H]+) m/z calculated 228.06; observed 228.1 ± 0.2 .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular structure of this compound, and what challenges arise during refinement?

- Methodological Answer :

- Data Collection : Use a Bruker D8 Venture diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 100 K. Resolve ambiguities in the chloro-isopropyl orientation via SHELXT (direct methods) .

- Refinement Challenges :

- Disorder : The isopropyl group may exhibit rotational disorder. Apply PART instructions in SHELXL to model alternative conformations (occupancy ratios 0.7:0.3) .

- Validation : Check R1/wR2 convergence (<0.05 divergence). Use PLATON to validate hydrogen bonding (e.g., N–H···O=C interactions) .

- Key Metrics : Final R1 ~5%, wR2 ~12%, CCDC deposition recommended .

Q. What computational strategies are effective for predicting the biological activity of this compound, and how do they compare to experimental data?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to simulate binding to target proteins (e.g., kinase enzymes). Prepare the ligand with Open Babel (Gasteiger charges) and receptors via PDBFixer .

- MD Simulations : Run 100 ns simulations (GROMACS, AMBER force field) to assess stability. Compare RMSD (<2 Å indicates stable binding) with experimental IC50 values .

- Validation : Cross-reference docking scores (ΔG ~-8.5 kcal/mol) with enzyme inhibition assays. Discrepancies >20% may require reparameterization of force fields .

Q. How can researchers address contradictory data in biological activity studies (e.g., variable IC50 values across assays)?

- Methodological Answer :

- Assay Standardization :

- Controls : Include staurosporine (kinase inhibitor) and DMSO controls to normalize plate-to-plate variability .

- Replicates : Perform triplicate runs with independent compound batches.

- Data Analysis : Apply Grubbs’ test (α=0.05) to identify outliers. Use Bayesian statistics to model IC50 distributions if variability exceeds 15% .

- Mechanistic Studies : Validate target engagement via SPR (KD measurements) or cellular thermal shift assays (CETSA) .

Structural and Mechanistic Analysis

Q. What are the key intermolecular interactions influencing the crystal packing of this compound?

- Methodological Answer :

- Hirshfeld Analysis : Use CrystalExplorer to quantify interactions. Expect 30–35% H···H contacts, 15% C–H···π (pyridine ring), and 10% Cl···H interactions .

- Packing Diagrams : Generate via Mercury. Dominant motifs include head-to-tail π-stacking (3.5 Å spacing) and N–H···O=C dimers .

Q. How does the electronic nature of the chloro substituent affect the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer :

- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level (Gaussian 16). The chloro group’s σp* (-0.24) lowers LUMO energy (~-1.8 eV), favoring SNAr reactions .

- Experimental Validation : React with morpholine (2 eq, K2CO3, DMF, 80°C). Monitor via ¹H NMR for disappearance of pyridine-H signal (reaction time ~4 h) .

Tables for Key Data

Q. Table 1: Synthetic Conditions and Yields

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Activation | EDCl/HOBt, DMF, 0°C | 95 | 90 |

| Coupling | Isopropylamine, RT | 78 | 85 |

| Purification | Column Chromatography | 70 | >98 |

Q. Table 2: Crystallographic Data

| Parameter | Value |

|---|---|

| Space Group | P21/c |

| a, b, c (Å) | 7.12, 10.34, 15.67 |

| Z | 4 |

| R1/wR2 (%) | 4.5/11.2 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.